2,6-Difluorobenzylamine hydrochloride 2,6-Difluorobenzylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 19064-30-3
VCID: VC14203822
InChI: InChI=1S/C7H7F2N.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H
SMILES:
Molecular Formula: C7H8ClF2N
Molecular Weight: 179.59 g/mol

2,6-Difluorobenzylamine hydrochloride

CAS No.: 19064-30-3

Cat. No.: VC14203822

Molecular Formula: C7H8ClF2N

Molecular Weight: 179.59 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluorobenzylamine hydrochloride - 19064-30-3

Specification

CAS No. 19064-30-3
Molecular Formula C7H8ClF2N
Molecular Weight 179.59 g/mol
IUPAC Name (2,6-difluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H7F2N.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H
Standard InChI Key DATZDABHSKRABS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)CN)F.Cl

Introduction

Chemical Identity and Structural Characteristics

2,6-Difluorobenzylamine hydrochloride is the hydrochloride salt of 2,6-difluorobenzylamine, featuring a benzylamine backbone substituted with fluorine atoms at the 2 and 6 positions. Key identifiers include:

PropertyValueSource
Molecular FormulaC₇H₈ClF₂N
Molecular Weight193.62 g/mol
CAS Registry1956377-77-7
InChI KeyNot explicitly reported
Storage Conditions2–8°C under inert atmosphere

The compound’s structure enhances electrophilic aromatic substitution reactivity, making it valuable for derivatization .

Synthesis and Industrial Production

Synthetic Routes

The hydrochloride salt is typically synthesized via acidification of 2,6-difluorobenzylamine. The parent amine is produced through halogenation and amination steps:

  • Halogenation:

    • Substrate: m-Difluorobenzene reacts with paraformaldehyde and halogenating agents (e.g., HCl) under catalysis (ZnCl₂ or FeCl₃) .

    • Conditions: Reflux in acetonitrile or THF at 3.5 MPa pressure yields 2,6-difluorobenzyl chloride .

    • Yield: ~86% .

  • Amination:

    • Process: The halogenated intermediate undergoes nucleophilic substitution with ammonia or methenamine .

    • Workup: Hydrolysis with concentrated HCl forms the hydrochloride salt .

Optimization Strategies

  • Catalysts: Lewis acids (ZnCl₂) improve reaction efficiency .

  • Green Chemistry: Solvent-free conditions and biocatalysis (nitrile hydratase) are emerging alternatives .

Physicochemical Properties

PropertyValueMethod/Source
Melting PointNot reported
Boiling PointDecomposes before boiling
Density1.197 g/mL (parent amine)
SolubilitySoluble in polar solvents
Refractive Index1.493 (parent amine)

The hydrochloride salt exhibits enhanced stability compared to the free base, though it remains air-sensitive .

Applications in Pharmaceutical Chemistry

Antiviral Agents

  • Dolutegravir Intermediate: Key in synthesizing HIV integrase inhibitors .

  • Mechanism: The fluorine atoms enhance binding affinity to viral proteins .

Antimicrobial Development

  • FtsZ Inhibitors: Serves as a precursor for benzamide derivatives targeting bacterial cell division .

  • Structure-Activity: Fluorine substitution improves metabolic stability.

Agrochemicals

  • Insecticides: Intermediate for benzoylurea derivatives like diflubenzuron .

HazardPrecautionary MeasuresSource
Skin CorrosionWear nitrile gloves
Air SensitivityStore under argon/nitrogen
HygroscopicityDesiccate at ≤8°C

GHS Classification: Skin Corrosion Category 1B .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H and ¹³C NMR confirm substitution patterns .

  • MS: HRMS validates molecular weight (e.g., m/z 193.62) .

Chromatography

  • HPLC: Purity ≥97% using C18 columns .

  • TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane) .

Future Directions

  • Biocatalytic Synthesis: Enzyme-mediated routes to reduce waste .

  • Targeted Drug Delivery: Functionalization for improved pharmacokinetics .

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